Lenalidomide-C6-acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H25N3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
7-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]heptanoic acid |
InChI |
InChI=1S/C20H25N3O5/c24-17-10-9-16(19(27)22-17)23-12-14-13(20(23)28)6-5-7-15(14)21-11-4-2-1-3-8-18(25)26/h5-7,16,21H,1-4,8-12H2,(H,25,26)(H,22,24,27) |
InChI Key |
YEOPNJABOAOYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-C6-acid typically involves the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the desired compound . The final step involves hydrogenation using a 10% palladium on carbon (Pd/C) catalyst in water and methanesulfonic acid at 90 psi pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .
Chemical Reactions Analysis
Synthetic Pathways
While direct synthesis data for Lenalidomide-C6-acid is limited, its preparation likely involves:
2.1. Lenalidomide Modification
-
Amide bond formation : Reaction of lenalidomide’s primary amine with a bromohexanoic acid derivative (e.g., 6-bromohexanoic acid) under basic conditions .
-
Purification : Acid-base extraction or recrystallization using solvents like methanol/water mixtures .
2.2. Salt Formation
-
Acid addition salts : Protonation of the glutarimide nitrogen with HCl or H₂SO₄ to improve solubility, as seen in lenalidomide salt synthesis .
Reactivity and Conjugation
The carboxylic acid group enables diverse reactions for PROTAC assembly:
| Reaction Type | Conditions | Application |
|---|---|---|
| Amide coupling | EDC/NHS, DCC, or HATU in DMF/DCM | Conjugation to amine-containing ligands |
| Esterification | DCC/DMAP, methanol/H₂SO₄ | Prodrug synthesis |
| Reduction | LiAlH₄ or BH₃·THF | Conversion to alcohol for further derivatization |
Example :
CRBN Binding and Substrate Degradation
This compound retains CRBN-binding activity, as demonstrated by:
-
TR-FRET assay : Competitive binding with thalidomide analogs (IC₅₀ ~4.83 µM vs. lenalidomide’s 1.69 µM) .
-
IKZF1/3 degradation : Induces proteasomal degradation of transcription factors in myeloma cells (NCI-H929) at 10 µM .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Solubility | >10 mM in DMSO | |
| Purity (HPLC) | ≥95% | |
| Storage | Refrigerated, stable for 12 months |
Limitations and Gaps
-
No direct in vivo stability or pharmacokinetic data for this compound.
-
Limited mechanistic studies on linker biodegradation or off-target effects.
Scientific Research Applications
Lenalidomide-C6-acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of synthetic routes and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies
Industry: Employed in the development of new therapeutic agents and drug formulations.
Mechanism of Action
Lenalidomide-C6-acid exerts its effects by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . Additionally, it induces the degradation of CK1α in myelodysplastic syndrome cells with deletion of chromosome 5q .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Amorphous Lenalidomide with Antioxidants
- Formulation : Amorphous lenalidomide combined with synthetic antioxidants (e.g., butylated hydroxytoluene) to prevent oxidative degradation.
- Advantages : Improved solubility compared to crystalline forms.
- Limitations : Requires stabilization with cyclodextrins or polymers for long-term storage .
(b) Lenalidomide-β-Cyclodextrin Inclusion Complex
- Formulation: Lenalidomide encapsulated in non-substituted β-cyclodextrin at a 1:8 ratio (lenalidomide:cyclodextrin).
- Advantages : Enhanced aqueous solubility and bioavailability.
- Clinical Relevance : Used in oral formulations to overcome poor solubility .
(c) Lenalidomide Ion Exchange Polymer Complex
- Formulation : Solid composite of lenalidomide ionically bound to polymers (e.g., methacrylic acid copolymers).
- Advantages : Stabilizes the amorphous form and controls drug release.
- Applications : Targeted delivery in gastrointestinal environments .
(d) Anhydrous Lenalidomide Form I
- Formulation : Crystalline anhydrous form with excipients like lactose or microcrystalline cellulose.
- Advantages : Superior stability under humid conditions compared to hydrates.
- Industrial Use : Preferred for tablet manufacturing due to reduced hygroscopicity .
Comparative Data Table
Key Research Findings
- Stability : Anhydrous Form I exhibits superior stability over hydrates, critical for commercial tablet production .
- Solubility : Cyclodextrin complexes achieve ~10-fold higher solubility than crystalline lenalidomide, enabling oral bioavailability .
- Targeted Delivery : Ion exchange polymer complexes show pH-dependent release, ideal for intestinal targeting .
Q & A
Basic Research Question
Q: What analytical techniques are recommended to characterize the purity and structural integrity of Lenalidomide-C6-acid in preclinical studies? A:
- HPLC with UV/Vis detection is standard for quantifying purity, using a C18 column and acetonitrile/water mobile phase. Validate against reference standards to confirm retention times .
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For MS, use electrospray ionization (ESI) in positive ion mode; for NMR, analyze , , and 2D spectra (e.g., COSY, HSQC) to resolve stereochemistry .
- Include X-ray crystallography if crystalline forms are synthesized, as polymorphic variations can affect bioavailability .
Basic Research Question
Q: How should researchers select in vitro models to evaluate this compound’s immunomodulatory effects while minimizing off-target outcomes? A:
- Prioritize primary human peripheral blood mononuclear cells (PBMCs) over immortalized cell lines to retain physiological relevance. Use LPS/anti-CD3 stimulation to model cytokine release .
- For target specificity, employ CRISPR-Cas9 knockout models of cereblon (CRBN) to confirm drug mechanism. Validate using Western blot for CRBN-dependent degradation of Ikaros/Aiolos .
- Include dose-response curves (e.g., 0.1–10 µM) and negative controls (e.g., lenalidomide analogs without C6-acid modification) to isolate compound-specific effects .
Advanced Research Question
Q: How can researchers resolve contradictory in vivo efficacy data between murine xenograft models and patient-derived tumor organoids for this compound? A:
- Re-evaluate model validity : Murine models may lack human-specific tumor microenvironment (TME) factors. Use PDX (patient-derived xenograft) models with intact stromal components or co-culture organoids with autologous immune cells .
- Analyze pharmacokinetic (PK) discrepancies : Measure plasma/tissue drug levels via LC-MS/MS to confirm bioavailability differences. Adjust dosing regimens to match human-equivalent AUC .
- Leverage multi-omics profiling : Compare transcriptomic (RNA-seq) and proteomic (mass spec) signatures between models to identify resistance pathways (e.g., CRBN-independent mechanisms) .
Advanced Research Question
Q: What methodologies are robust for modeling this compound’s pharmacokinetics in patients with renal impairment? A:
- Population PK modeling : Integrate creatinine clearance (CrCl) calculated via Cockcroft-Gault equation with age, weight, and serum albumin. Use nonlinear mixed-effects modeling (NONMEM) to identify covariates affecting drug exposure .
- Physiologically based pharmacokinetic (PBPK) simulations : Incorporate renal transporter activity (e.g., OAT1/3) and cytochrome P450 isoforms (e.g., CYP1A2) using software like Simcyp. Validate against clinical trial data from renal-impaired cohorts .
- Monitor urinary excretion profiles and adjust for tubular reabsorption using fractional excretion calculations .
Literature Review & Data Validation
Q: How can researchers systematically identify and validate primary literature on this compound’s mechanism of action? A:
- Database strategies : Use PubMed/MEDLINE with MeSH terms (“lenalidomide derivatives”, “C6-acid conjugation”, “CRBN E3 ligase”) and Boolean operators. Filter for studies with in vitro binding assays (SPR, ITC) and in vivo efficacy endpoints .
- Critical appraisal : Prioritize studies reporting raw data (e.g., IC values, survival curves) over reviews. Cross-validate findings using independent datasets from repositories like ChEMBL or ClinicalTrials.gov .
- Reproduce key experiments : Replicate dose-dependent CRBN ubiquitination assays (Western blot) and cytokine profiling (ELISA) to confirm reported mechanisms .
Safety & Tolerability Assessments
Q: What safety endpoints and laboratory parameters are essential in early-phase trials of this compound? A:
- Hematologic monitoring : Track absolute neutrophil count (ANC), platelets, and hemoglobin weekly. Use CTCAE v5.0 criteria to grade adverse events (e.g., neutropenia ≥ Grade 3 requires dose reduction) .
- Renal function : Calculate CrCl at baseline and cycle 1/day 1. For CrCl <60 mL/min, reduce dose by 25% and monitor serum creatinine/urea .
- Thromboembolism risk : Perform D-dimer and fibrinogen assays. Prophylactic anticoagulation (e.g., enoxaparin) is recommended for high-risk patients .
Data Contradiction & Statistical Analysis
Q: How should researchers address statistically insignificant efficacy results in subgroup analyses (e.g., by genetic biomarkers)? A:
- Post hoc power analysis : Calculate achieved power using G*Power. If <80%, acknowledge limitations in detecting subgroup effects .
- Bayesian hierarchical modeling : Incorporate prior distributions to estimate posterior probabilities of treatment benefit in small subgroups .
- Pre-specify endpoints : In subsequent trials, validate biomarkers (e.g., CRBN expression by IHC) prospectively using adaptive enrichment designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
